molecular formula C13H10FNO4S B1331689 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid CAS No. 392313-12-1

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid

Cat. No.: B1331689
CAS No.: 392313-12-1
M. Wt: 295.29 g/mol
InChI Key: JZAGNXODGTUSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid is a useful research compound. Its molecular formula is C13H10FNO4S and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Properties of Hydrogen Bonded Liquid Crystals

  • Research by Fouzai et al. (2018) explored liquid crystals related to 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid. They synthesized compounds like 4-(octyloxy) benzoic acid and studied their structure, thermal, and phase behavior using techniques like NMR, FTIR, and polarized optical microscopy.

Synthesis Methods

  • Hu Ai-xi (2010) worked on improving the synthetic method of a compound similar to this compound, with reported anti-influenza virus activity. The method involved multiple steps including esterification, nitration, and hydrogenation, as outlined in this study.

Antimicrobial Applications

  • Research by Dineshkumar & Thirunarayanan (2019) on 4-(substituted phenylsulfonamido)benzoic acids, a category which includes the this compound, revealed that these compounds exhibit significant antimicrobial activities.

Electrochemical Studies

  • A study conducted by Gomaa et al. (2020) involved cyclic voltammetry studies of CuCl2 interaction with 4-Fluoro benzoic acid. This research estimated various thermodynamic parameters and the formation of electrostatic complexes.

Synthesis for Imaging Applications

  • Wang et al. (2014) synthesized a fluorine-18 labeled analogue of bexarotene for PET imaging, using a compound structurally related to this compound. The study, which can be found here, detailed the multi-step synthesis and the potential application in PET imaging.

Crystal Structure Analysis

  • The crystal structures of compounds closely related to this compound were examined by Khan et al. (2011). They provided insights into the conformational differences and interactions within these molecules.

Solid-State Properties

  • Chakraborty & Desiraju (2018) investigated the solid solutions of benzoic acid and 4-fluorobenzoic acid, assessing the influence of fluorine substitution on crystal structures. The findings, available in this study, reveal the impact of C–H···F hydrogen bonds in the structures.

Gas Phase Measurements

  • Daly et al. (2015) measured the microwave spectrum of mono-fluoro-benzoic acids, including 4-fluoro-benzoic acid. This research helped in understanding the rotational transitions and conformations of these acids in the gas phase.

Thermochemistry Studies

  • Zherikova & Verevkin (2019) evaluated the thermodynamic properties of halogenosubstituted benzoic acids, which are structurally similar to this compound. Their study, detailed in this paper, combined experimental and theoretical methods.

Benzoic Acid in Foods and Additives

  • Del Olmo, Calzada, & Nuñez (2017) explored the presence and uses of benzoic acid and its derivatives in foods, which can have implications for the application of this compound. The study also discussed human exposure and metabolism.

Thermodynamic Phase Behavior

  • Reschke et al. (2016) modeled the phase behavior of solutions containing benzoic acid, including the effects of chlorobenzoic acids. The research addressed the stability and solubility in pharmaceutical research contexts.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAGNXODGTUSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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